3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride
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Overview
Description
3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Mechanism of Action
Target of Action
It’s known that this compound is a part of the bicyclo[310]hexane family, which has been used in the synthesis of various pharmaceuticals .
Mode of Action
Compounds in the bicyclo[310]hexane family are synthesized via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction is highly diastereoselective and uses an organic or an iridium photoredox catalyst and blue LED irradiation .
Biochemical Pathways
The bicyclo[310]hexane family of compounds, to which this compound belongs, is known to be involved in various biochemical reactions .
Result of Action
Compounds in the bicyclo[310]hexane family have been used in the synthesis of various pharmaceuticals, indicating their potential biological activity .
Action Environment
It’s known that the synthesis of bicyclo[310]hexane compounds can occur in a micellar confinement environment .
Preparation Methods
The synthesis of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. . Industrial production methods are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: Researchers use it to study the effects of bicyclic amines on biological systems.
Medicine: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride can be compared with other similar compounds, such as:
3-Oxabicyclo[3.1.0]hexane derivatives: These compounds share the oxabicyclohexane ring structure but differ in their functional groups.
Bicyclic amines: Compounds like bicyclo[2.2.1]heptan-2-amine have similar bicyclic structures but different ring sizes and substituents.
Methanamine derivatives: These compounds have the methanamine group but differ in their ring structures. The uniqueness of this compound lies in its specific combination of the oxabicyclohexane ring and methanamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-3-6-1-5(6)2-8-4-6;/h5H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFSWYNCDCOFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(COC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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